molecular formula C6H2N2Se B428913 Selenophene-3,4-dicarbonitrile

Selenophene-3,4-dicarbonitrile

Cat. No.: B428913
M. Wt: 181.06g/mol
InChI Key: RASCLJNNGUXJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenophene-3,4-dicarbonitrile is a useful research compound. Its molecular formula is C6H2N2Se and its molecular weight is 181.06g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Applications

Selenophene-3,4-dicarbonitrile has been investigated as a non-fullerene acceptor in organic photovoltaic cells. Its incorporation into photovoltaic devices enhances their efficiency due to several key properties:

  • High Electron Affinity : The compound's structure allows for effective charge separation and transport, which is crucial for photovoltaic performance.
  • Broad Absorption Spectrum : Selenophene derivatives can absorb light across a wide range of wavelengths, improving the overall energy conversion efficiency.
  • Stability : Selenophene-based materials exhibit good thermal and photochemical stability, making them suitable for long-term applications in solar energy conversion.

Recent studies have shown that devices incorporating this compound can achieve remarkable efficiencies compared to traditional fullerene-based systems. For instance, a recent study highlighted the development of new A-π-D-π-A type molecules that incorporate selenophene derivatives, resulting in enhanced open-circuit voltages and improved fill factors in organic solar cells .

Biological Applications

The biological activity of selenophene derivatives has garnered attention due to their potential therapeutic effects. Research indicates that compounds containing selenium can exhibit significant antimicrobial and anticancer properties:

  • Antimicrobial Activity : Selenophene derivatives have been evaluated for their effectiveness against various bacterial strains. In vitro studies demonstrate that they possess moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies have reported that selenophene-containing compounds can induce apoptosis in cancer cells. For example, derivatives have shown promising results in inhibiting the growth of human cancer cell lines such as HeLa and HL-60 .

Case Study: Antibacterial Activity

A comprehensive study assessed the antibacterial efficacy of several seleno-pyridone derivatives derived from selenophene. The results indicated that certain derivatives exhibited over 70% inhibition against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique chemical properties allow for various functionalization reactions:

  • Functionalization Reactions : The compound can undergo reactions that activate C-Se bonds, leading to the formation of new organic structures with diverse functionalities .
  • Synthesis of Novel Materials : Researchers have utilized selenophene derivatives in the synthesis of polymers and other materials with specific electronic properties. For example, polyfluorene copolymers containing dicyano derivatives have been synthesized using palladium-catalyzed methods, demonstrating the utility of selenophene in advanced material science .

Summary Table of Applications

Application AreaKey BenefitsNotable Findings
PhotovoltaicsHigh electron affinity; broad absorptionEnhanced efficiency in organic solar cells
Biological SystemsAntimicrobial and anticancer propertiesSignificant inhibition against bacterial strains
Synthetic ApplicationsVersatile building block for functionalizationUseful in synthesizing advanced materials

Properties

Molecular Formula

C6H2N2Se

Molecular Weight

181.06g/mol

IUPAC Name

selenophene-3,4-dicarbonitrile

InChI

InChI=1S/C6H2N2Se/c7-1-5-3-9-4-6(5)2-8/h3-4H

InChI Key

RASCLJNNGUXJCV-UHFFFAOYSA-N

SMILES

C1=C(C(=C[Se]1)C#N)C#N

Canonical SMILES

C1=C(C(=C[Se]1)C#N)C#N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.